An In-depth Technical Guide to 7-Bromo-4-methyl-1H-indazole
An In-depth Technical Guide to 7-Bromo-4-methyl-1H-indazole
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-4-methyl-1H-indazole, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its fundamental physicochemical properties, outline established synthetic strategies with mechanistic considerations, explore its applications in modern drug discovery, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its effective application in the laboratory and in the synthesis of novel therapeutic agents.
Core Physicochemical Properties
7-Bromo-4-methyl-1H-indazole is a substituted indazole, a class of aromatic heterocyclic compounds featuring a fused benzene and pyrazole ring system. The specific substitution pattern of this isomer dictates its unique chemical reactivity and potential for forming targeted interactions within biological systems. Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1257535-46-8 | [1][2][3] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| InChI Key | QOYOLKAXXZIJRY-UHFFFAOYSA-N |
graph "7_Bromo_4_methyl_1H_indazole" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,1.2!"]; N2 [label="NH", pos="-1,0.6!"]; C3 [label="C", pos="-1,-0.6!"]; C3a [label="C", pos="0, -1.2!"]; C4 [label="C", pos="1.2,-0.9!"]; C5 [label="C", pos="2,-0.1!"]; C6 [label="C", pos="2,1.1!"]; C7 [label="C", pos="1.2,1.8!"]; C7a [label="C", pos="0,0!"];
CH3_C [label="C", pos="1.5, -2.1!"]; CH3_H1 [label="H", pos="0.8, -2.6!"]; CH3_H2 [label="H", pos="2.0, -2.6!"]; CH3_H3 [label="H", pos="2.0, -1.7!"];
Br [label="Br", pos="1.5, 3.0!"];
C7a -- N1; C7a -- N2; C7a -- C3a; N1 -- C7; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a [style=invis];
C4 -- CH3_C; CH3_C -- CH3_H1; CH3_C -- CH3_H2; CH3_C -- CH3_H3;
C7 -- Br;
N1 -- N2 [style=dashed]; C3 -- C7a [style=dashed]; C3a -- C4 [style=dashed]; C5 -- C6 [style=dashed]; C7 -- N1 [style=dashed]; }graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];Start [label="2-Bromo-5-methylaniline", fillcolor="#FBBC05"]; Step1 [label="Diazotization\n(NaNO₂, HCl, 0-5°C)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate1 [label="Diazonium Salt Intermediate"]; Step2 [label="Reduction\n(e.g., SnCl₂)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate2 [label="2-Bromo-5-methyl-phenylhydrazine"]; Step3 [label="Cyclization\n(e.g., Formic Acid, Heat)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="7-Bromo-4-methyl-1H-indazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Product; }
Caption: Plausible synthetic workflow for 7-Bromo-4-methyl-1H-indazole.
Applications in Drug Discovery and Research
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry. Its unique combination of aromaticity, hydrogen bonding capabilities (donor and acceptor), and rigid bicyclic structure allows it to serve as a versatile core for developing potent and selective ligands for a wide range of biological targets. [4][5] Key Therapeutic Areas for Indazole Derivatives:
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Oncology: Many indazole-containing compounds function as kinase inhibitors. Pazopanib and Axitinib are FDA-approved drugs for cancer treatment that feature an indazole core. [5]The scaffold often orients key substituents to interact with the ATP-binding pocket of kinases.
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Anti-inflammatory: Compounds like Benzydamine demonstrate the utility of the indazole nucleus in developing non-steroidal anti-inflammatory drugs (NSAIDs). [5]* Antiviral: The structural motif is critical in the development of novel antiviral agents. A notable example is the role of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, as a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. [6][7][8][9]This highlights the value of the 7-bromoindazole core for generating complex molecules with significant therapeutic potential.
While specific research citing 7-Bromo-4-methyl-1H-indazole is still emerging, its structural similarity to intermediates used in cutting-edge drug development suggests its potential as a valuable building block for creating new chemical entities targeting kinases, viral proteins, or other disease-related enzymes.
Caption: Role of capsid inhibitors in disrupting the HIV-1 lifecycle.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 7-Bromo-4-methyl-1H-indazole is essential. While a specific safety data sheet (SDS) is not universally available, data from closely related bromo-indazoles provides a reliable basis for safety protocols. [10][11] Hazard Identification (Based on Analogues):
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Pictogram: GHS07 (Exclamation Mark). * Signal Word: Warning. * Hazard Statements:
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H302: Harmful if swallowed. [10][11] * H315: Causes skin irritation. [10] * H319: Causes serious eye irritation. [10] * H335: May cause respiratory irritation. [10]* Precautionary Statements:
-
P261: Avoid breathing dust. [10] * P280: Wear protective gloves/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10] Recommended Handling and Storage:
-
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, should be worn at all times.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C. Keep away from strong oxidizing agents.
Conclusion
7-Bromo-4-methyl-1H-indazole is a well-defined chemical entity with significant potential as a scaffold and intermediate in the synthesis of complex, biologically active molecules. Its physicochemical properties, combined with the proven therapeutic relevance of the indazole core, make it a compound of high interest for researchers in medicinal chemistry and drug discovery. The synthetic pathways are accessible through established organic chemistry principles, and its handling requires standard, prudent laboratory safety measures. As research progresses, 7-Bromo-4-methyl-1H-indazole is poised to become an increasingly valuable tool in the development of next-generation therapeutics.
References
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Tale, R. H., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
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Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. (2020). Request PDF. Available at: [Link]
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Nadin, A., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available at: [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Available at: [Link]
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